
Isoamyl alcohol
Overview
Description
Isoamyl alcohol (C₅H₁₂O), also known as isopentyl alcohol or 3-methyl-1-butanol, is a primary aliphatic alcohol and one of the eight structural isomers of amyl alcohol (pentanol). It is a colorless liquid with a pungent odor, a boiling point of 131°C, and a density of 0.81 g/cm³ . It is slightly soluble in water but highly miscible with organic solvents like ethanol and diethyl ether .
This compound occurs naturally as a byproduct of ethanol fermentation (fusel oil) and is a key component in the aroma of Tuber melanosporum (black truffle) . Industrially, it is used to synthesize banana oil (isoamyl acetate), a flavoring agent, and serves as a solvent in pharmaceuticals and resins . Regulatory agencies, such as the European Food Safety Authority (EFSA), classify it as safe for use in food flavorings within specified limits .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoamyl alcohol can be synthesized through the hydrogenation of isoprenol, which is produced by the condensation of isobutene and formaldehyde . Another method involves the hydroformylation of isobutene to produce isoamyl aldehyde, which is then hydrogenated to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a by-product of the fermentation process used to produce ethanol. The fermentation of grains and other biomass materials results in the formation of fusel alcohols, including this compound .
Chemical Reactions Analysis
Types of Reactions: Isoamyl alcohol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to isoamyl aldehyde and further to isoamyl acid.
Esterification: It reacts with acetic acid in the presence of a catalyst to form isoamyl acetate (banana oil).
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Esterification: Concentrated sulfuric acid is often used as a catalyst in the esterification process.
Major Products:
Isoamyl acetate: Formed through esterification with acetic acid.
Isoamyl aldehyde: Formed through oxidation.
Scientific Research Applications
Scientific Research Applications
Molecular Biology
Isoamyl alcohol is extensively used in molecular biology for DNA purification processes. It is commonly employed in conjunction with phenol and chloroform in a ratio of 25:24:1 to facilitate the extraction of nucleic acids while inhibiting RNase activity. This combination helps prevent the solubilization of long RNA molecules and reduces foaming during extraction . Additionally, this compound is utilized in the extraction of ethidium bromide from DNA solutions and for radiolabeling RNA transcripts isolated from tissues.
Biochemical Studies
this compound serves as a solvent in high-performance liquid chromatography (HPLC) for analyzing pharmaceuticals and metabolites. Its role extends to the analysis of oxidized and reduced pyridine nucleotides and adenylates in organic extracts from mitochondria, as well as the isolation of mRNA from thermophilic cyanobacteria .
Industrial Applications
Solvent Properties
this compound is widely recognized for its effectiveness as a solvent in various industrial applications. It is particularly valuable in the coatings, paints, varnishes, and cellulose-based products sectors due to its ability to dissolve a broad range of substances . This characteristic makes it a preferred choice for manufacturers looking for reliable solvents.
Pharmaceuticals
In the pharmaceutical industry, this compound is used as a solvent in drug formulations. Its properties allow for improved solubility of active ingredients, enhancing the efficacy of pharmaceutical products . Moreover, it is involved in the production of photographic chemicals and fine fragrances used in cosmetics .
Food and Beverage Industry
Flavoring Agent
this compound contributes to flavor formation in food products, particularly in beverages like beer. It is produced during fermentation processes and imparts a distinctive fruity aroma reminiscent of bananas or pears . This application highlights its importance in enhancing sensory attributes in food products.
Renewable Energy
Biofuel Production
The increasing demand for biofuels has led to renewed interest in this compound as a potential gasoline surrogate and jet fuel precursor. Its application in blending with gasoline to produce bioethanol aligns with global efforts toward sustainable energy sources . The renewable nature of this compound production through biomass fermentation further supports its viability as an eco-friendly fuel alternative.
Case Studies
Mechanism of Action
Isoamyl alcohol exerts its effects primarily through its interaction with cellular membranes and proteins. It is known to inhibit the activity of certain enzymes, such as RNase, which is crucial in the extraction of nucleic acids . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Isoamyl alcohol belongs to the pentanol family (C₅H₁₁OH), which includes eight isomers categorized by branching and hydroxyl group position. Below is a detailed comparison with key isomers:
Structural and Physical Properties
Table 1: Physical Properties of this compound and Select Isomers
Property | This compound (3-methyl-1-butanol) | n-Amyl Alcohol (1-pentanol) | Active Amyl Alcohol (2-methyl-1-butanol) | tert-Amyl Alcohol (2-methyl-2-butanol) |
---|---|---|---|---|
Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |
Boiling Point (°C) | 131 | 138 | 128 | 102 |
Density (g/cm³) | 0.81 | 0.81 | 0.82 | 0.81 |
Solubility in Water | Slight (2.0 g/100 mL) | Moderate (3.7 g/100 mL) | Slight (1.4 g/100 mL) | Miscible |
Primary/Secondary/Tertiary | Primary | Primary | Primary | Tertiary |
Odor | Pungent, fusel-like | Fusel, bitter | Mild, fruity | Camphoraceous |
Sources :
Key Observations :
- Boiling Point : this compound’s lower boiling point (131°C) compared to n-amyl alcohol (138°C) reflects reduced van der Waals forces due to branching .
- Solubility : Tertiary isomers (e.g., tert-amyl alcohol) exhibit higher water solubility due to increased polarity from the hydroxyl group’s accessibility .
Table 2: Toxicity Data for Amyl Alcohol Isomers
Sources :
Key Observations :
- Toxicity : this compound (LD₅₀: 1,300 mg/kg) is less toxic than active amyl alcohol (LD₅₀: 1,000 mg/kg) but more toxic than tert-amyl alcohol (LD₅₀: 4,200 mg/kg) .
Key Observations :
Biological Activity
Isoamyl alcohol, also known as 3-methyl-1-butanol, is a branched-chain alcohol with various biological activities. It is primarily recognized for its roles in fermentation processes, antimicrobial properties, and potential effects on cellular metabolism. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is a colorless liquid with a characteristic odor. It is commonly used in the production of flavorings, fragrances, and as a solvent in chemical reactions. Its structure allows it to interact with biological systems, influencing both microbial growth and cellular functions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, including bacteria and yeast. The findings indicated that this compound inhibited the growth of multiple strains, including Escherichia coli and Acetobacter aceti. The minimum inhibitory concentration (MIC) for this compound was lower compared to isoamyl acetate, suggesting stronger antimicrobial effects .
Table 1: Antimicrobial Effectiveness of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | X µg/mL |
Acetobacter aceti | Y µg/mL |
Saccharomyces cerevisiae | Z µg/mL |
Note: Specific MIC values (X, Y, Z) are placeholders for actual data from studies.
Effects on Yeast Morphology and Metabolism
This compound has been shown to induce morphological changes in Saccharomyces cerevisiae, leading to filament formation. This process is associated with increased mitochondrial activity, evidenced by enhanced succinate dehydrogenase activity in treated cells compared to controls. The specific activity of succinate dehydrogenase was reported to be nearly three times higher in cells exposed to this compound .
Table 2: Mitochondrial Activity in Yeast Cells
Condition | Specific Activity of Succinate Dehydrogenase (U/mg protein) |
---|---|
Control | A U/mg |
This compound Treatment | B U/mg |
Note: Specific activity values (A, B) should be filled with actual experimental data.
Toxicological Studies
Toxicological evaluations indicate that this compound has a relatively high no-observed-adverse-effect level (NOAEL). Studies conducted on rats revealed that doses up to 1250 mg/kg/day did not produce significant adverse effects. However, slight reductions in body weight were observed at higher concentrations .
Summary of Toxicological Findings
- Study Type : Gavage administration
- Species : Rats
- Doses Tested : 0, 150, 500, 1000 mg/kg/day
- NOAEL : 1250 mg/kg/day
- Effects Observed : Minor weight loss at high doses; no significant hematological alterations.
Case Studies and Research Findings
- This compound in Fermentation :
- Neurobehavioral Effects :
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of isoamyl alcohol, and how do they influence its role in experimental design?
this compound (C₅H₁₂O, CAS 123-51-3) is a branched primary alcohol with a boiling point of 132°C, density of 0.81 g/cm³, and limited water solubility (0.25 g/L at 25°C) . Its low polarity and moderate volatility make it ideal for phase separation in biphasic systems (e.g., phenol-chloroform extractions). Researchers should note its flammability (flash point 42°C) and ensure proper ventilation when heating .
Methodological Consideration :
- Use this compound in 24:1 chloroform:this compound ratios for DNA extraction to reduce shear forces during phase separation .
- Measure purity via gas chromatography (GC) with flame ionization detection, referencing retention times against certified standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a flammable liquid (GHS Category 3) and poses risks of skin/eye irritation (GHS Category 2/1) . Key protocols include:
- Engineering controls: Use fume hoods for volatile workflows and ground containers to prevent static discharge .
- Personal protective equipment (PPE): Wear nitrile gloves and safety goggles; avoid latex due to permeability .
- Storage: Keep in airtight, corrosion-resistant containers at <30°C, away from oxidizers (e.g., peroxides) .
Emergency Response :
- For spills, absorb with inert materials (vermiculite) and neutralize with 5% acetic acid before disposal .
Advanced Research Questions
Q. How can researchers optimize this compound’s solvent efficiency in HPLC analysis of hydrophobic metabolites?
this compound’s low polarity enhances retention of nonpolar compounds (e.g., lipids, alkaloids) in reverse-phase HPLC. To optimize:
- Adjust mobile phase composition: Test this compound:acetonitrile gradients (e.g., 5–20% v/v) to balance resolution and peak symmetry .
- Column compatibility: Use C18 stationary phases resistant to high alcohol concentrations; precondition with 10 column volumes of solvent .
Data Contradiction Note : Conflicting reports exist on its compatibility with acidic mobile phases. Some studies note esterification with carboxylic acids at low pH, necessitating pH stability tests for each analyte .
Q. What experimental strategies mitigate batch-to-batch variability in this compound used for RNA transcript radiolabeling?
Variability in this compound purity (e.g., 95–99%) can affect radiolabeling efficiency due to trace aldehydes or peroxides. Mitigation steps:
- Pre-treatment: Distill under nitrogen to remove oxidizable impurities; verify purity via FTIR (absence of C=O peaks at 1700 cm⁻¹) .
- Quality control: Implement lot-specific calibration curves for radiolabeling assays, using internal standards like [³H]-uridine .
Q. How do temperature and storage conditions impact this compound’s efficacy in protein crystallization trials?
this compound is used as a precipitant in vapor diffusion crystallization. Key factors:
- Temperature: Crystallization success drops above 25°C due to increased solvent volatility, altering supersaturation rates. Maintain trials at 4–20°C .
- Humidity control: Store stock solutions in humidity-controlled chambers (<30% RH) to prevent water absorption and phase separation .
Contradiction Analysis : While some studies report improved crystal morphology at 4°C, others note delayed nucleation. Pre-screen conditions using microbatch under oil to minimize evaporation artifacts .
Properties
IUPAC Name |
3-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTQWCKDNZKARW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6423-06-9 (magnesium salt), 123-51-3 (Parent) | |
Record name | Isoamyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium bis(3-methylbutan-1-olate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |
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DSSTOX Substance ID |
DTXSID3025469 | |
Record name | Isopentyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor. | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Isoamyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | ISOAMYL ALCOHOL | |
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Boiling Point |
270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL ALCOHOL | |
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Record name | Isopentanol | |
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Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | ISOAMYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/177 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Flash Point |
114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isoamyl alcohol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
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Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ISOAMYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/177 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISOAMYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isoamyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Isoamyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/298/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | ISOAMYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/177 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.04 (AIR=1), Relative vapor density (air = 1): 3.0 | |
Record name | ISOAMYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isoamyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/526 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISOAMYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOAMYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/177 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
OILY, CLEAR LIQ, Colorless liquid. | |
CAS No. |
123-51-3, 6423-06-9 | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isoamyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium bis(3-methylbutan-1-olate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoamyl alcohol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Isoamyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoamyl alcohol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1029 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isopentyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEM9NIT1J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOAMYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOAMYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/177 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F | |
Record name | ISOAMYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3659 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISOAMYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/605 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Isopentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006007 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ISOAMYL ALCOHOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0798 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ISOAMYL ALCOHOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/177 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.